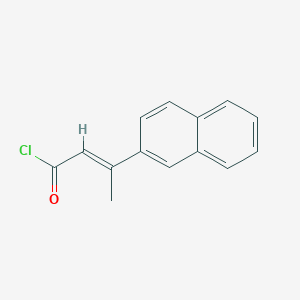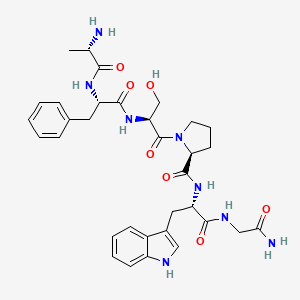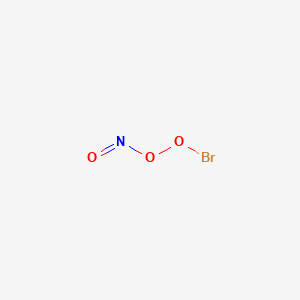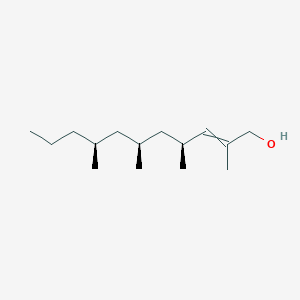![molecular formula C8H14O2 B14242121 [(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol CAS No. 478703-63-8](/img/structure/B14242121.png)
[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol is a chiral compound with significant importance in organic synthesis and pharmaceutical applications. It is characterized by its cyclohexene ring structure with two hydroxyl groups attached to the first and second carbon atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol typically involves the reduction of cyclohexene derivatives. One common method is the catalytic hydrogenation of cyclohexene-1,2-dione in the presence of a chiral catalyst to yield the desired diol. The reaction conditions often include:
Catalyst: Chiral rhodium or ruthenium complexes
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of hydrogen gas
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Cyclohexene-1,2-dione, hydrogen gas
Catalyst: Immobilized chiral catalysts on solid supports
Reaction Conditions: Optimized for high throughput and minimal by-products
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: Conversion to cyclohexene-1,2-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to cyclohexane-1,2-diol using hydrogenation.
Substitution: Formation of esters or ethers by reacting with acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to 50°C.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine, room temperature.
Major Products
Oxidation: Cyclohexene-1,2-dione
Reduction: Cyclohexane-1,2-diol
Substitution: Cyclohex-3-ene-1,2-diyl diacetate or cyclohex-3-ene-1,2-diyl dimethyl ether
Scientific Research Applications
[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol is utilized in various scientific research fields:
Chemistry: As a chiral building block in asymmetric synthesis.
Biology: In the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: In the production of fine chemicals and as a precursor for polymer synthesis.
Mechanism of Action
The mechanism by which [(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol exerts its effects is primarily through its role as a chiral intermediate. It interacts with various enzymes and catalysts, facilitating stereoselective reactions. The molecular targets include enzymes involved in oxidation-reduction processes and those catalyzing esterification or etherification reactions.
Comparison with Similar Compounds
[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol can be compared with other similar compounds such as:
Cyclohexane-1,2-diol: Lacks the double bond in the ring structure, leading to different reactivity.
Cyclohexene-1,2-dione: An oxidized form with different chemical properties.
Cyclohex-3-ene-1,2-diyl diacetate: An ester derivative with altered solubility and reactivity.
The uniqueness of this compound lies in its chiral nature and the presence of both hydroxyl groups, making it a versatile intermediate in various synthetic pathways.
Properties
CAS No. |
478703-63-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
[(1R,2R)-2-(hydroxymethyl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C8H14O2/c9-5-7-3-1-2-4-8(7)6-10/h1,3,7-10H,2,4-6H2/t7-,8-/m0/s1 |
InChI Key |
VZANJIIQFVLBAI-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C=C1)CO)CO |
Canonical SMILES |
C1CC(C(C=C1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)

![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)

![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)


![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)


